molecular formula C11H22N2S B1402948 3-(Piperidin-1-ylmethyl)-1,4-thiazepane CAS No. 1350989-08-0

3-(Piperidin-1-ylmethyl)-1,4-thiazepane

Cat. No.: B1402948
CAS No.: 1350989-08-0
M. Wt: 214.37 g/mol
InChI Key: SDPAUUUOUZICEK-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)-1,4-thiazepane is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a hybrid structure combining a piperidine ring, a common feature in many bioactive molecules, with a seven-membered 1,4-thiazepane ring . The piperidine moiety is a ubiquitous scaffold in drug design, found in medications across a wide spectrum of therapeutic areas, and is known for its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules . The specific integration of these rings suggests potential for interaction with various biological targets. Researchers can explore this compound as a versatile building block or a core structure for the synthesis of novel molecules. It may be of particular value in the development of central nervous system (CNS) active agents, given the neurological activity of many piperidine-containing compounds, or in antimicrobial studies, as similar Mannich base derivatives have shown significant antibacterial and antifungal activities in research settings . All chemical properties, mechanism of action, and specific research applications for this precise molecule require further investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with appropriate safety precautions.

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c1-2-6-13(7-3-1)9-11-10-14-8-4-5-12-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPAUUUOUZICEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CSCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-ylmethyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a thiazepane precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-1-ylmethyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazepane ring to a more saturated form, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or thiazepane rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(Piperidin-1-ylmethyl)-1,4-thiazepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a scaffold for designing drugs with antimicrobial, antiviral, or anticancer properties.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present on the compound and the nature of the target.

Comparison with Similar Compounds

Indole-Based Derivatives

Compounds such as 5-Iodo-1-(piperidin-1-ylmethyl)-1H-indole (11) and 5-Methoxy-1-(piperidin-1-ylmethyl)-1H-indole (13) share the piperidinylmethyl group but are anchored to an indole ring instead of a thiazepane. These derivatives exhibit Rf values ranging from 0.35 to 0.85 (hexane/EtOAc systems) and yields of 65–90%, suggesting robust synthetic accessibility under optimized conditions . The indole core’s aromaticity likely enhances stability compared to the saturated thiazepane, though sulfur in the latter may improve solubility in polar solvents.

Aniline-Based Derivatives

3-(Piperidin-1-ylmethyl)aniline (MW: 190.28) replaces the thiazepane with a benzene ring. The aniline group introduces strong hydrogen-bonding capacity, which is absent in the thiazepane derivative. This structural difference may influence biological target interactions, as seen in receptor-binding studies of similar amines .

Thiazepane and Diazepane Derivatives

1,4-Diazepane-Thiadiazole Hybrids

The compound 1-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane (MW: 260.36) combines a diazepane ring with a thiadiazole moiety. Such hybrids are often explored for antimicrobial activity due to sulfur’s electron-withdrawing effects .

Carboxamide-Functionalized Thiazepanes

Derivatives like N-(tert-butyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide (CAS: 1428380-37-3) and 3-((dimethylamino)methyl)-N-(4-fluorobenzyl)-1,4-thiazepane-4-carboxamide (CAS: 1428357-49-6) demonstrate the impact of substituents on thiazepane’s properties. The carboxamide group increases hydrophilicity, while fluorobenzyl substituents enhance lipophilicity—a critical factor in blood-brain barrier penetration .

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Molecular Weight Key Substituents Notable Properties
3-(Piperidin-1-ylmethyl)-1,4-thiazepane 1,4-Thiazepane Not reported Piperidinylmethyl Discontinued; sulfur enhances polarity
5-Methoxy-1-(piperidin-1-ylmethyl)-1H-indole Indole ~259.34 (calc.) Methoxy, Piperidinylmethyl High yield (85%); aromatic core
3-(Piperidin-1-ylmethyl)aniline Benzene 190.28 Aniline, Piperidinylmethyl Hydrogen-bonding capability
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane 1,4-Diazepane 260.36 Thiadiazole, Phenyl Antimicrobial potential

Biological Activity

3-(Piperidin-1-ylmethyl)-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound primarily involves its interaction with key molecular targets such as enzymes and receptors. The compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR) , disrupting critical signaling pathways that promote cell proliferation and survival.

Key Mechanisms:

  • EGFR Inhibition : By mimicking ATP, the compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that leads to cell division.
  • DHFR Inhibition : This inhibition affects nucleotide synthesis, essential for DNA replication and repair, thereby inducing apoptosis in rapidly dividing cells.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Absorption : Strong gastrointestinal absorption.
  • Blood-Brain Barrier (BBB) Permeability : Low permeability suggests limited central nervous system effects.
  • Drug Interactions : Minimal drug-drug interactions enhance its therapeutic potential.
  • Bioavailability : Good oral bioavailability facilitates administration in clinical settings.

Biological Activity

The compound has demonstrated significant antiproliferative effects against various human tumor cell lines. Notably, it induces both apoptosis and cell cycle arrest.

Antiproliferative Effects:

  • Cell Lines Tested : Effective against breast and colon cancer cell lines.
  • Dose-Response Relationship : Low doses effectively inhibit tumor growth without significant toxicity.

Case Studies

Several preclinical studies have highlighted the effectiveness of this compound:

  • Tumor Growth Inhibition : In vivo studies show that administration of low doses results in notable tumor size reduction while maintaining a favorable toxicity profile.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibits enhanced efficacy, indicating potential for use in combination therapies.

Comparative Analysis

The following table summarizes the comparative biological activity and mechanisms of action of this compound alongside other compounds:

Compound NameMechanism of ActionBiological Activity
This compoundEGFR and DHFR inhibitorAntiproliferative
2,4-Dioxohexahydropyrimidine-5-carbonitrileEGFR inhibitorAnticancer
4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepaneEnzyme inhibitorPotential for neurological disorders

Q & A

Basic Research Questions

Q. What are the methodological best practices for synthesizing 3-(Piperidin-1-ylmethyl)-1,4-thiazepane, and how can experimental design minimize optimization steps?

  • Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization, with purification via techniques like flash chromatography . To optimize yield and reduce trial-and-error, employ factorial design (e.g., 2^k designs) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify significant factors. Statistical software (e.g., JMP, Minitab) can analyze interactions and predict optimal conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Use spectroscopic characterization :

  • NMR (¹H/¹³C) to confirm piperidine and thiazepane ring connectivity.
  • Mass spectrometry (MS) for molecular ion verification.
  • X-ray crystallography (if crystalline) for absolute configuration. Cross-validate results with computational methods (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Answer : Prioritize target-specific assays based on structural analogs (e.g., GPCR modulation due to piperidine motifs). Use dose-response curves to determine IC50/EC50 values. Include controls (positive/negative) and replicate experiments (n ≥ 3) to assess reproducibility. For cytotoxicity, employ MTT assays on relevant cell lines .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound’s reaction mechanisms?

  • Answer : When kinetic data conflicts with proposed mechanisms (e.g., SN1 vs. SN2 pathways), apply density functional theory (DFT) to model transition states and compare activation energies. Software like Gaussian or ORCA can simulate intermediates, while molecular dynamics (MD) tracks solvent effects. Validate models against experimental isotopic labeling or trapping studies .

Q. What strategies optimize the compound’s solubility and stability for pharmacokinetic studies?

  • Answer : Use Hansen solubility parameters to screen co-solvents (e.g., PEG, cyclodextrins). For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Apply QSPR models to predict logP and pKa, guiding structural modifications (e.g., adding hydrophilic substituents) .

Q. How should researchers address batch-to-batch variability in synthesis, and what statistical tools quantify reproducibility?

  • Answer : Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs: purity, yield).
  • Use multivariate analysis (MVA) like PCA to identify variability sources (e.g., raw material impurities).
  • Apply control charts (e.g., Shewhart charts) for real-time process monitoring. Recalibrate equipment and standardize protocols if variability exceeds ±5% .

Q. What advanced separation techniques improve the purification of this compound from complex reaction mixtures?

  • Answer : Beyond flash chromatography, explore:

  • High-performance countercurrent chromatography (HPCCC) for high-purity isolation.
  • Membrane-based separations (nanofiltration) for scalable purification.
  • Chiral stationary phases in HPLC if enantiomeric resolution is required .

Methodological Notes

  • Data Contradictions : Use Bayesian inference to weigh conflicting results (e.g., bioactivity vs. cytotoxicity) and refine hypotheses .
  • Theoretical Frameworks : Align mechanistic studies with molecular orbital theory (frontier orbitals for reactivity) or quantum topology (non-covalent interactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-1-ylmethyl)-1,4-thiazepane
Reactant of Route 2
3-(Piperidin-1-ylmethyl)-1,4-thiazepane

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